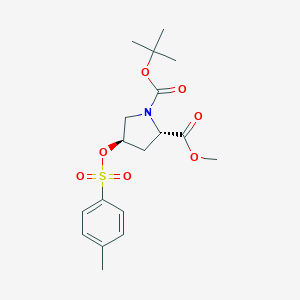

Boc-trans-4-Tosyloxy-L-proline methyl ester

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVKNGDXVREPDE-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540465 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88043-21-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-methylphenyl)sulfonyl]oxy]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88043-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-{[(4-methylphenyl)sulfonyl]oxy}pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Boc-trans-4-Tosyloxy-L-proline methyl ester?

An In-depth Technical Guide to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid methyl ester

Abstract

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid methyl ester, commonly referred to as Boc-trans-4-Tosyloxy-L-proline methyl ester, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of its chemical properties, a detailed, mechanistically-grounded synthesis protocol, and a comprehensive overview of its critical applications. As a trifunctional molecule—featuring a Boc-protected amine, a methyl-esterified carboxyl group, and a strategically positioned tosylate leaving group—it offers synthetic chemists a robust platform for introducing stereospecific modifications to the proline scaffold. Its primary utility lies in the synthesis of diverse proline analogs for drug discovery, including PET imaging agents and conformationally constrained peptides, making it an indispensable tool for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Analysis

This compound is a colorless to white crystalline solid that serves as a stable, high-purity intermediate for multi-step synthetic applications.[1][] Its structure is defined by a pyrrolidine ring with three key functional groups, each playing a distinct and crucial role in its synthetic utility. The (2S,4R) stereochemistry is critical for its use as a chiral starting material, ensuring the transfer of stereochemical information to subsequent products.

The tert-butyloxycarbonyl (Boc) group on the nitrogen atom provides robust protection under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions.[3] The methyl ester protects the carboxylic acid, preventing its interference in reactions targeting the C4 position.[] Most importantly, the tosylate group at the C4 position is an excellent leaving group, transforming the hydroxyl group of its precursor into a reactive site for nucleophilic substitution (SN2) reactions.[1][]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | [] |

| CAS Number | 88043-21-4 | [1][] |

| Molecular Formula | C₁₈H₂₅NO₇S | [1][] |

| Molecular Weight | 399.46 g/mol | [][4] |

| Appearance | White Solid / Colorless Crystalline Compound | [1][] |

| Melting Point | 77.0 to 81.0 °C | [1] |

| Boiling Point | 520.5 °C at 760 mmHg | [1] |

| Density | 1.265 g/cm³ | [1] |

| Solubility | Chloroform, Dichloromethane (DCM) | [1] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [1][5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a well-established, two-stage process starting from the commercially available trans-4-hydroxy-L-proline. The entire workflow is designed for high yield and purity, ensuring the final product is suitable for demanding applications in pharmaceutical development.

Caption: Two-stage synthesis workflow from the starting material to the final product.

Stage 1: Synthesis of the Precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester

The initial step involves the protection of the secondary amine of trans-4-hydroxy-L-proline methyl ester hydrochloride with a Boc group. This is a critical prerequisite for the subsequent tosylation, as it prevents the amine from competing as a nucleophile.

Causality and Experimental Choice:

-

Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. Triethylamine (Et₃N) is used as a base to neutralize the hydrochloride salt and the acid generated during the reaction.[6][7] 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the reaction, especially for sterically hindered amines.[6][8]

-

Solvent: Dichloromethane (CH₂Cl₂) is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting materials.[6][7]

-

Temperature: The reaction is initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.[6][7]

Experimental Protocol: Boc Protection

-

Setup: Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) and cool the mixture to 0°C using an ice bath.

-

Reagent Addition: With vigorous stirring, add triethylamine (2.0 eq.) followed by a catalytic amount of DMAP (0.05 eq.). Finally, add di-tert-butyl dicarbonate (1.2 eq.) portion-wise or as a solution in CH₂Cl₂.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[6][7]

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.[7]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product, N-Boc-trans-4-hydroxy-L-proline methyl ester, is often a clear oil or white solid of sufficient purity for the next step.[6]

Stage 2: Tosylation of the Hydroxyl Group

This is the key transformation step. The hydroxyl group at the C4 position is converted into a tosylate ester. This modification is fundamental to the compound's utility, as it transforms a poorly reactive alcohol into a molecule with an excellent leaving group (⁻OTs), primed for nucleophilic displacement.

Causality and Experimental Choice:

-

Reagents: p-Toluenesulfonyl chloride (TsCl) is the source of the tosyl group. A base is required to neutralize the HCl byproduct. Pyridine is a common choice as it can serve as both the base and a suitable solvent, while also catalyzing the reaction.[9]

-

Mechanism: The lone pair on the hydroxyl oxygen attacks the electrophilic sulfur atom of TsCl. Pyridine deprotonates the resulting oxonium ion and neutralizes the HCl formed, driving the reaction to completion.

-

Self-Validation: The reaction's completion can be easily monitored by TLC, observing the disappearance of the alcohol precursor and the appearance of the higher Rf tosylate product. Successful formation is confirmed by NMR, where characteristic aromatic peaks for the tosyl group will appear.

Experimental Protocol: Tosylation

-

Setup: Dissolve the N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq.) from Stage 1 in anhydrous dichloromethane or pyridine at 0°C under an inert atmosphere.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains below 5°C.[9]

-

Reaction: Stir the mixture at 0°C for 4-6 hours, or allow it to warm to room temperature and stir overnight.[9]

-

Monitoring: Monitor the reaction by TLC for the complete consumption of the starting material.

-

Workup: Dilute the reaction mixture with dichloromethane and wash extensively with water, 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: After filtration, concentrate the solvent under reduced pressure. The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield this compound as a white solid.

Core Applications in Drug Discovery and Peptide Science

The synthetic value of this compound stems from the reactivity of the C4-OTs bond. This site allows for stereospecific SN2 reactions with a wide range of nucleophiles, leading to inverted stereochemistry at the C4 position (from trans to cis).

Caption: General reaction scheme for nucleophilic substitution at the C4 position.

Synthesis of Proline Analogs for Medicinal Chemistry

The proline ring is a common motif in bioactive molecules. Modifying the ring with different functional groups can drastically alter a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.

-

Fluorinated Analogs: Fluorine substitution is a widely used strategy in drug design. The reaction of the title compound with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst) yields Boc-cis-4-fluoro-L-proline derivatives.[10] These fluorinated prolines are valuable in developing novel therapeutics and PET imaging agents. For example, it is a direct precursor for synthesizing cis-4-[¹⁸F]Fluoro-L-proline, a tracer used to image collagen synthesis in fibrotic diseases.[5]

-

Androgen Receptor Antagonists: The compound is a documented intermediate in the synthesis of bicycloazahydantoins, a class of molecules investigated as androgen receptor antagonists for the treatment of prostate cancer.[1]

A Platform for "Proline Editing" in Peptide Synthesis

Conformationally constrained amino acids are crucial for designing peptides and peptidomimetics with enhanced stability and receptor affinity. This compound can be incorporated into a peptide sequence, and the tosylate can be displaced post-synthesis to introduce a wide array of functionalities. This "proline editing" approach allows for the creation of a library of structurally diverse peptides from a single precursor peptide.[11] The introduction of different groups at the 4-position can enforce specific ring puckers (Cγ-endo vs. Cγ-exo), which in turn influences the peptide backbone's secondary structure.

Conclusion

This compound is more than a mere chemical intermediate; it is a sophisticated molecular tool that provides a gateway to a vast chemical space of modified proline analogs. Its well-defined stereochemistry and trifunctional nature enable rational, predictable, and versatile synthetic transformations. For researchers in drug discovery and peptide science, mastering the synthesis and application of this compound is a key step toward developing next-generation therapeutics with precisely engineered properties.

References

- LookChem. Cas 88043-21-4, N-Boc-trans-4-tosyloxy-L-proline methyl ester. [Link]

- Pharmaffiliates. What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?. [Link]

- NUCMEDCOR. N-Boc-trans-4-tosyloxy-L-proline methyl ester (Custom Volume). [Link]

- Organic Syntheses. L-Proline. [Link]

- Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

- ResearchGate. 1 H-NMR spectra of trans-4-hydroxy- L -proline methyl ester hydrochloride salt. [Link]

- PubMed Central (PMC). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]

- Organic Synthesis.

- The Royal Society of Chemistry. Electronic Supplementary Material (ESI)

- SpectraBase. N-Boc-trans-4-hydroxy-L-proline methyl ester. [Link]

- Angene. This compound | 88043-21-4. [Link]

- PubMed Central (PMC). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]

- ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. [Link]

- YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

- PrepChem.com. Synthesis of L-proline, methyl ester. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 3. youtube.com [youtube.com]

- 4. 88043-21-4 | this compound - AiFChem [aifchem.com]

- 5. NUCMEDCOR. N-Boc-trans-4-tosyloxy-L-proline methyl ester (Custom Volume) [nucmedcor.com]

- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 7. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Boc-trans-4-Tosyloxy-L-proline methyl ester CAS number

An In-depth Technical Guide to (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid methyl ester

Topic: Boc-trans-4-Tosyloxy-L-proline methyl ester CAS Number: 88043-21-4[1][2][3][4]

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Identified by the CAS number 88043-21-4, this proline derivative is distinguished by three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a tosylate group at the 4-position of the pyrrolidine ring. The tosylate serves as an excellent leaving group, making this compound a versatile intermediate for introducing a wide array of functionalities via nucleophilic substitution. This guide, intended for researchers and drug development professionals, will delve into the compound's physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, explore its critical applications in pharmaceutical research, and outline best practices for its handling and storage.

Physicochemical and Structural Characteristics

This compound is a white to colorless crystalline solid at room temperature.[1][] Its structural integrity, combining a conformationally restricted proline scaffold with strategically placed protecting and activating groups, underpins its utility in stereoselective synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 88043-21-4 | [1][2][4] |

| Molecular Formula | C₁₈H₂₅NO₇S | [1][] |

| Molecular Weight | 399.46 g/mol | [] |

| Appearance | White Solid / Colorless Crystalline | [1][] |

| Melting Point | 77.0 to 81.0 °C | [1] |

| Boiling Point | 520.5 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.265 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1][6] |

| Storage Temperature | 2-8°C |[1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via the tosylation of its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester (CAS 74844-91-0).[6] This reaction is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group), thereby activating the C4 position of the proline ring for subsequent nucleophilic attack.

Experimental Protocol: Tosylation of N-Boc-trans-4-hydroxy-L-proline methyl ester

Materials:

-

N-Boc-trans-4-hydroxy-L-proline methyl ester

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice-water bath.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of p-toluenesulfonyl chloride. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling to 0°C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

-

Addition of Base: To the cooled solution, add triethylamine (approx. 1.5 eq) dropwise.

-

Causality: A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and tosyl chloride. This prevents the protonation of the starting material or product and drives the reaction to completion according to Le Châtelier's principle. Triethylamine is a common choice due to its volatility, which simplifies its removal during workup.

-

-

Tosylation: Slowly add p-toluenesulfonyl chloride (approx. 1.2 eq), either as a solid in portions or as a solution in anhydrous DCM. Maintain the temperature at 0°C during the addition.

-

Causality: TsCl is the tosylating agent. A slight excess ensures the complete conversion of the starting alcohol. Slow, portion-wise addition is crucial to maintain temperature control.

-

-

Reaction Monitoring: Allow the reaction to stir at 0°C for one hour and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Trustworthiness: TLC is a self-validating system for reaction completion. A stained spot corresponding to the starting material should disappear, while a new, typically less polar, spot for the product should appear and intensify.

-

-

Aqueous Workup: Once the reaction is complete, quench the mixture by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining acidic species, including excess TsCl (which hydrolyzes to p-toluenesulfonic acid) and triethylammonium hydrochloride salt. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the final product as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Key Applications in Drug Discovery and Research

The primary value of this compound lies in the tosylate group's ability to function as an efficient leaving group in Sₙ2 reactions. This allows for the stereospecific introduction of various nucleophiles at the C4 position, making it a cornerstone intermediate in several areas of pharmaceutical development.

-

Synthesis of Androgen Receptor Antagonists: The compound is a documented key intermediate in the synthesis of bicycloazahydantoins.[1] These complex molecular scaffolds are investigated as potent androgen receptor antagonists for developing drugs to treat androgen-dependent conditions like prostate cancer.[1]

-

Precursor for PET Imaging Agents: A significant application is its use as a precursor for synthesizing radiolabeled amino acids, such as cis-4-[¹⁸F]Fluoro-L-proline.[7] The tosylate is displaced by the [¹⁸F]fluoride ion. The resulting PET tracer is used in medical imaging to study processes like collagen synthesis, which is highly relevant in monitoring conditions such as pulmonary fibrosis.[7]

-

Peptide and Peptidomimetic Synthesis: In peptide synthesis, this intermediate allows for the creation of non-natural proline analogs.[] By replacing the tosylate with nucleophiles like azides (which can be reduced to amines) or other functional groups, researchers can develop conformationally constrained peptides with enhanced stability, binding affinity, or novel biological activities.[8]

-

General Organic Synthesis: More broadly, it serves as a versatile building block for constructing complex organic molecules and pharmaceuticals.[1] Its defined stereochemistry is transferred to the final products, which is a critical consideration in the synthesis of chiral drugs.

Application Pathway Diagram

Caption: Logical pathways for the application of the title compound.

Safety, Handling, and Storage

Safety:

-

Hazard Codes: Xi (Irritant).[1]

-

Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H315 (Causes skin irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Handling and Storage:

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[1]

-

Stability: It is stable under recommended storage conditions. However, it is sensitive to moisture and strong oxidizing agents.

Conclusion

This compound (CAS 88043-21-4) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and chemical biology. Its well-defined structure and the strategic placement of the tosylate leaving group provide a reliable and versatile platform for introducing molecular diversity. From developing next-generation cancer therapeutics to advancing diagnostic imaging, this compound's contributions underscore the critical role of sophisticated chiral building blocks in advancing scientific research.

References

- N-Boc-trans-4-tosyloxy-L-proline methyl ester (CAS 88043-21-4). LookChem. [Link]

- Applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis. ChemRar. [Link]

- L-Proline. Organic Syntheses Procedure. [Link]

- This compound (CAS 88043-21-4). Angene. [Link]

- N-Boc-trans-4-tosyloxy-L-proline methyl ester (Custom Volume). NUCMEDCOR. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 88043-21-4|this compound|BLD Pharm [bldpharm.com]

- 3. 88043-21-4 CAS MSDS (N-Boc-trans-4-tosyloxy-L-proline methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Angene - this compound | 88043-21-4 | MFCD02179383 | AG004J4R [japan.angenechemical.com]

- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 7. NUCMEDCOR. N-Boc-trans-4-tosyloxy-L-proline methyl ester (Custom Volume) [nucmedcor.com]

- 8. Page loading... [guidechem.com]

A Comprehensive Technical Guide to Boc-trans-4-Tosyloxy-L-proline Methyl Ester: Properties, Synthesis, and Applications

Executive Summary

Boc-trans-4-Tosyloxy-L-proline methyl ester (CAS 88043-21-4) is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. This proline derivative, featuring a tert-butyloxycarbonyl (Boc) protected amine and a tosylated hydroxyl group, offers a unique combination of stability and reactivity, making it an indispensable intermediate. The tosyl group at the C4 position serves as an excellent leaving group, facilitating stereospecific nucleophilic substitutions to introduce a wide array of functionalities. This guide provides an in-depth exploration of its core physical and chemical properties, a detailed, field-proven synthesis protocol, and a discussion of its critical applications, particularly in the development of novel peptides and pharmaceutical agents.

Core Compound Identity and Structural Significance

Chemical Nomenclature and Identification

-

Systematic (IUPAC) Name: 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate.[]

-

Common Synonyms: N-Boc-trans-4-(p-tosyloxy)-L-proline methyl ester, (2S,4R)-1-Tert-Butyl 2-Methyl 4-(Tosyloxy)Pyrrolidine-1,2-Dicarboxylate, Boc-Hyp(Tos)-OMe.[]

-

CAS Number: 88043-21-4.[2]

-

Molecular Formula: C₁₈H₂₅NO₇S.[][2]

-

Molecular Weight: 399.46 g/mol .[][2]

Molecular Structure and Stereochemical Importance

The utility of this compound is fundamentally rooted in its well-defined stereochemistry. The (2S,4R) configuration is derived from the natural amino acid trans-4-hydroxy-L-proline. This fixed stereochemistry is crucial for creating conformationally constrained peptides and chiral drugs where biological activity is dependent on a precise three-dimensional architecture. The bulky Boc protecting group on the nitrogen and the tosyl group on the C4 oxygen dictate the steric environment, influencing the trajectory of incoming nucleophiles and ensuring high diastereoselectivity in subsequent reactions.

Physicochemical and Handling Properties

A thorough understanding of the physical properties is essential for the effective use, storage, and handling of this reagent in a research environment.

Tabulated Physical Data

The quantitative physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Appearance | White solid / Colorless crystalline compound | [][2] |

| Melting Point | 77.0 to 81.0 °C | [2] |

| Boiling Point | 520.5 °C at 760 mmHg | [][2] |

| Density | 1.265 g/cm³ | [][2] |

Solubility Profile

The compound exhibits good solubility in various organic solvents, a critical attribute for its application in synthesis. It is readily soluble in chloroform[2], dichloromethane, ethyl acetate, and dimethylformamide (DMF). Its stability in these common organic solvents facilitates its use in a wide range of reaction conditions.[] However, consistent with its protected amino acid nature, it is expected to have limited solubility in aqueous media.

Stability and Storage

Expert Insight: The chemical stability of this molecule is a tale of two functionalities. The core pyrrolidine ring is robust, but the protecting groups are intentionally labile under specific conditions.

-

Boc Group: The N-Boc group is sensitive to strong acids. Treatment with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily deprotect the amine.[3]

-

Tosyl Group: The tosyloxy group is an excellent leaving group, making the C4 position electrophilic and susceptible to nucleophilic attack. This is the key to its synthetic utility.

-

Methyl Ester: The ester can be hydrolyzed under strong basic conditions (e.g., using LiOH or NaOH).

Storage Recommendations: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon). Recommended storage temperatures are between 2-8°C for short-term use and -20°C for long-term preservation to maintain its integrity.[2][4]

Synthesis and Spectroscopic Characterization

The synthesis of the title compound is reliably achieved via a two-step process starting from the commercially available N-Boc-trans-4-hydroxy-L-proline. The workflow below represents a validated laboratory procedure.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester (Precursor)

This protocol is adapted from established procedures for the esterification of N-protected amino acids.

-

To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 20 minutes.

-

Add iodomethane (CH₃I, 1.2 eq) dropwise to the mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.

Step 2: Tosylation to Yield this compound

-

Dissolve the crude N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) from the previous step in anhydrous pyridine.

-

Causality: Pyridine serves as both the solvent and the base required to neutralize the HCl generated during the reaction.

-

-

Cool the solution to 0°C in an ice bath. This is critical to control the exothermic reaction with tosyl chloride.

-

Add 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst to accelerate the reaction.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12 hours. Monitor by TLC until the starting material is consumed.

-

Work-up and Purification: Quench the reaction with cold water and extract the product into ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the title compound as a white solid.

Expected Spectroscopic Data

While a Certificate of Analysis provides definitive spectra, the expected characteristics are as follows:

-

¹H-NMR (CDCl₃): Expect characteristic signals for the tert-butyl group (singlet, 9H, ~1.4 ppm), the methyl protons of the tosyl group (singlet, 3H, ~2.4 ppm), the methyl ester protons (singlet, 3H, ~3.7 ppm), the proline ring protons (multiplets, 5H, in the 2.0-5.0 ppm range), and the aromatic protons of the tosyl group (two doublets, 4H, ~7.3 and ~7.8 ppm).

-

IR (KBr): Key vibrational bands should include strong C=O stretching for the carbamate and ester (~1740 and ~1690 cm⁻¹), and characteristic S=O stretching for the sulfonate group (~1360 and ~1175 cm⁻¹).

-

Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺.

Core Applications in Drug Development and Research

The primary value of this compound lies in its ability to serve as a scaffold for introducing new functional groups at the C4 position with high stereocontrol.

Application Workflow: Nucleophilic Substitution

Caption: General mechanism for creating diverse proline analogs.

Case Studies

-

PET Imaging Agents: This compound is a direct precursor for the synthesis of cis-4-[¹⁸F]Fluoro-L-proline.[4] The radioactive fluoride ion (¹⁸F⁻) acts as a nucleophile, displacing the tosylate group in an Sₙ2 reaction. The resulting tracer has potential applications in positron emission tomography (PET) for imaging collagen synthesis, which is crucial for studying conditions like pulmonary fibrosis.[4]

-

Androgen Receptor Antagonists: It serves as a key intermediate in the synthesis of bicycloazahydantoins. These complex heterocyclic structures are being investigated as potential androgen receptor antagonists for the treatment of prostate cancer and other androgen-dependent diseases.[2]

-

Peptide and Protein Engineering: The ability to replace the tosyloxy group with a wide range of nucleophiles (azides, thiols, fluorides, etc.) allows for the creation of novel, non-natural proline analogs.[5] Incorporating these analogs into peptides can enforce specific backbone conformations, improve stability, or introduce bioconjugation handles, a technique sometimes referred to as "proline editing".[6]

References

- N-Boc-trans-4-tosyloxy-L-proline methyl ester Chemical Properties. LookChem. [Link]

- N-Boc-trans-4-hydroxy-L-proline methyl ester Spectra. SpectraBase. [Link]

- L-Proline Synthesis Procedure. Organic Syntheses. [Link]

- This compound. Angene. [Link]

- N-Boc-trans-4-tosyloxy-L-proline methyl ester (Custom Volume). NUCMEDCOR. [Link]

- Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]

- ¹H-NMR spectra of trans-4-hydroxy- L -proline methyl ester hydrochloride salt.

- Proline Editing: A General and Practical Approach. PMC - PubMed Central. [Link]

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

- Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

- N-Boc-trans-4-fluoro-L-proline methyl ester (97%). Amerigo Scientific. [Link]

- Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]

Sources

- 2. Cas 88043-21-4,N-Boc-trans-4-tosyloxy-L-proline methyl ester | lookchem [lookchem.com]

- 3. youtube.com [youtube.com]

- 4. NUCMEDCOR. N-Boc-trans-4-tosyloxy-L-proline methyl ester (Custom Volume) [nucmedcor.com]

- 5. N-Boc-trans-4-fluoro-L-proline methyl ester (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Boc-trans-4-Tosyloxy-L-proline-methyl-ester

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of N-Boc-trans-4-Tosyloxy-L-proline methyl ester (CAS No. 88043-21-4), a pivotal chiral building block in modern organic synthesis and medicinal chemistry. We will explore its detailed molecular structure, stereochemistry, and physicochemical properties. Furthermore, this document outlines a standard laboratory-scale synthesis, purification strategies, and in-depth methods for structural characterization via spectroscopic analysis. The guide culminates in a discussion of the molecule's chemical reactivity, emphasizing the strategic importance of the tosyloxy group, and showcases its application in the synthesis of complex molecular architectures, including precursors for PET imaging agents and novel therapeutics.

Introduction: The Strategic Importance of a Versatile Proline Derivative

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Proline derivatives, in particular, offer a conformationally constrained backbone that is invaluable for designing peptides, peptidomimetics, and small molecule inhibitors with specific three-dimensional orientations. N-Boc-trans-4-Tosyloxy-L-proline methyl ester has emerged as a critical intermediate, valued for its trifecta of orthogonal functional groups: a Boc-protected amine, a methyl ester, and a strategically placed tosyloxy group on the C4 position.

This unique arrangement allows for sequential and site-selective modifications. The tosyloxy moiety, an excellent leaving group, transforms the typically unreactive C-4 hydroxyl of hydroxyproline into a prime site for nucleophilic substitution. This unlocks a vast chemical space for introducing diverse functionalities (e.g., azides, fluorides, amines), making it an indispensable tool for constructing novel proline-based structures and libraries of drug candidates.[][3]

Molecular Structure and Properties

Chemical Structure

The IUPAC name for this compound is 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate.[][4] Its structure is characterized by a central pyrrolidine ring with key substituents at the N1, C2, and C4 positions.

-

N1 Position: Protected by a tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions at the nitrogen atom and can be removed under acidic conditions.

-

C2 Position: Features a methyl ester, which can be hydrolyzed to the corresponding carboxylic acid for peptide coupling or other modifications.

-

C4 Position: Contains a tosyloxy group, derived from p-toluenesulfonyl chloride. This group is the primary site of reactivity for nucleophilic displacement.

Stereochemistry

The stereochemistry is crucial to its function as a chiral building block:

-

(2S): The stereocenter at the C2 position, bearing the methyl ester, corresponds to the natural L-proline configuration.

-

(4R): The stereocenter at the C4 position, where the tosyloxy group is attached. The trans designation indicates that the substituents at C2 and C4 are on opposite sides of the pyrrolidine ring plane. This specific arrangement is inherited from its precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester.[5]

Physicochemical Properties

The key properties of the compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 88043-21-4 | [][4][6] |

| Molecular Formula | C₁₈H₂₅NO₇S | [][4] |

| Molecular Weight | 399.46 g/mol | [] |

| Appearance | White solid / Colorless crystalline compound | [][4] |

| Melting Point | 77.0 to 81.0 °C | [4] |

| Boiling Point | 520.5 °C at 760 mmHg | [][4] |

| Density | 1.265 g/cm³ | [][4] |

| Solubility | Soluble in Chloroform | [4] |

| Storage | 2-8°C, protect from light | [3][4] |

Synthesis and Purification

The synthesis of Boc-trans-4-Tosyloxy-L-proline methyl ester is a standard procedure in organic chemistry, starting from the commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester.[5] The core of the synthesis is the conversion of the hydroxyl group into a tosyloxy group.

Synthetic Strategy: Activating a Poor Leaving Group

The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions. The strategy involves converting it into a sulfonate ester (tosylate, -OTs), which is an excellent leaving group due to the stability of the corresponding tosylate anion, which is resonance-stabilized. This transformation is achieved via reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Detailed Experimental Protocol

-

Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq.).

-

Reagents: p-Toluenesulfonyl chloride (TsCl, ~1.2-1.5 eq.), Pyridine or Triethylamine (as solvent and base, sufficient volume).

-

Procedure:

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous pyridine under an inert atmosphere (e.g., Nitrogen or Argon) and cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5°C. The base (pyridine) neutralizes the HCl generated during the reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for several hours, then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude product is typically a solid or a thick oil. Purification is achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure N-Boc-trans-4-Tosyloxy-L-proline methyl ester as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the tosylation of N-Boc-hydroxyproline methyl ester.

Structural Elucidation and Characterization

Confirmation of the product's structure is achieved through a combination of spectroscopic methods. While specific spectra are proprietary to the analyzing entity, representative data can be found across chemical database suppliers.[7]

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will confirm the presence of all key protons. Expected signals include the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methyl ester protons (singlet, ~3.7 ppm), the aromatic protons of the tosyl group (two doublets, ~7.4 and ~7.8 ppm), the methyl protons of the tosyl group (singlet, ~2.4 ppm), and the distinct protons of the pyrrolidine ring. The proton at the C4 position will show a downfield shift due to the electron-withdrawing effect of the tosyloxy group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the carbonyls of the Boc group and methyl ester, the carbons of the pyrrolidine ring, the aromatic carbons of the tosyl group, and the methyl/tert-butyl carbons.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the functional groups. Expect strong C=O stretching for the ester and carbamate (~1740 and ~1690 cm⁻¹), and characteristic S=O stretching bands for the sulfonate ester (~1350 and ~1170 cm⁻¹).

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (399.46 g/mol ).[] Analysis of the fragmentation pattern can further validate the structure.

Chemical Reactivity and Applications

The synthetic utility of this compound lies almost entirely in the reactivity of the C4-OTs group.

The Tosyloxy Group as a Superior Leaving Group

The tosylate anion (TsO⁻) is a weak base, stabilized by resonance across its three oxygen atoms. This makes it an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. The reaction proceeds with inversion of stereochemistry at the C4 carbon, transforming the (4R) starting material into a (4S) product.

Key Reactions and Applications

This building block is a precursor for a wide range of 4-substituted proline derivatives.

-

Synthesis of Fluoro-Proline Derivatives: It is a key precursor for synthesizing cis-4-[¹⁸F]Fluoro-L-proline, a potential tracer for imaging collagen synthesis in conditions like pulmonary fibrosis via Positron Emission Tomography (PET).[3] The tosylate is displaced by the fluoride nucleophile.

-

Synthesis of Azido-Proline Derivatives: Reaction with sodium azide (NaN₃) yields the corresponding 4-azido-proline derivative, a versatile intermediate for click chemistry or reduction to an amino group.

-

Synthesis of Bicycloazahydantoins: It serves as an intermediate in the synthesis of bicycloazahydantoins, which have shown potential as androgen receptor antagonists for treating prostate cancer.[4]

Reaction Pathway Diagram

Caption: General Sₙ2 displacement of the tosyloxy group.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[4] It should be protected from moisture and light.[3]

-

Safety: While specific toxicity data is limited, it should be handled as a potentially hazardous chemical. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive information.[4]

Conclusion

N-Boc-trans-4-Tosyloxy-L-proline methyl ester is a high-value, synthetically versatile building block. Its well-defined structure and stereochemistry, combined with the strategic placement of an excellent leaving group, provide chemists with a reliable and powerful tool for the enantioselective synthesis of complex 4-substituted proline derivatives. Its continued application in the development of pharmaceuticals and advanced imaging agents underscores its significance in the field of chemical and biomedical research.

References

- N-Boc-trans-4-tosyloxy-L-proline methyl ester | CAS 88043-21-4. LookChem. [Link]

- N-Boc-trans-4-tosyloxy-L-proline methyl ester (Custom Volume). NUCMEDCOR. [Link]

Sources

- 1. enamine.net [enamine.net]

- 3. NUCMEDCOR. N-Boc-trans-4-tosyloxy-L-proline methyl ester (Custom Volume) [nucmedcor.com]

- 4. Cas 88043-21-4,N-Boc-trans-4-tosyloxy-L-proline methyl ester | lookchem [lookchem.com]

- 5. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 6. N-Boc-trans-4-tosyloxy-L-proline methyl ester | 88043-21-4 [chemicalbook.com]

- 7. N-Boc-trans-4-tosyloxy-L-proline methyl ester(88043-21-4) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility of Boc-trans-4-Tosyloxy-L-proline methyl ester for Drug Development Professionals

Abstract

Boc-trans-4-Tosyloxy-L-proline methyl ester is a pivotal chiral building block in contemporary organic synthesis, particularly in the development of novel therapeutics. Its utility, however, is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its reactivity, handling, and formulation potential. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative aqueous solubility data is not extensively published, this document synthesizes available qualitative data, outlines authoritative methodologies for its precise experimental determination, and discusses the underlying chemical principles that govern its solubility profile. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors.

Introduction to the Subject Compound

Chemical Identity and Core Properties

This compound is a proline derivative featuring three key functional groups that dictate its chemical behavior: a tert-butyloxycarbonyl (Boc) protecting group on the amine, a methyl ester at the carboxylic acid, and a tosylate leaving group at the 4-position of the pyrrolidine ring.

Table 1: Physicochemical and Identifier Information

| Property | Value | Source(s) |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | [] |

| CAS Number | 88043-21-4 | [2][3][4] |

| Molecular Formula | C18H25NO7S | [][3][4] |

| Molecular Weight | 399.46 g/mol | [][3][4] |

| Appearance | White to off-white solid/crystalline powder | [][4] |

| Melting Point | 77.0 to 81.0 °C | [2][4] |

| Boiling Point | 520.5 °C at 760 mmHg | [][2] |

| Density | ~1.265 - 1.30 g/cm³ | [][2][4] |

Note: Physical properties such as boiling point and density may be predicted values.

Significance in Pharmaceutical Synthesis

The strategic placement of the tosylate group, an excellent leaving group, makes this compound a valuable intermediate for introducing nucleophiles at the 4-position of the proline ring. This is crucial for synthesizing complex heterocyclic structures and modified peptides. Its applications include the development of androgen receptor antagonists for conditions like prostate cancer and as a precursor for PET imaging agents used in diagnosing fibrotic diseases.[2][3] The Boc and methyl ester groups provide protection and allow for controlled, sequential reactions common in multi-step drug synthesis.

The Imperative of Solubility in Process Chemistry

Solubility is a critical parameter that influences every stage of drug development.[5] For an intermediate like this compound, solubility dictates:

-

Reaction Kinetics: The rate and completion of a reaction often depend on the concentration of reactants in the solution phase.

-

Purification: Efficient crystallization and chromatography rely on differential solubility in various solvent systems.

-

Handling and Dosing: For in-vitro assays, predictable solubility is essential for accurate and reproducible results.[6]

-

Formulation: While this is an intermediate, its solubility characteristics can inform the development of final drug products derived from it.[7]

Qualitative and Predicted Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [2][4][8] |

| Dichloromethane (DCM) | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

| Dimethylformamide (DMF) | Soluble | [8] |

| Methanol | Soluble | [9] |

| Aqueous Buffers | Sparingly Soluble / Insoluble | [10]* |

*Inference based on the parent compound N-Boc-L-proline's low aqueous solubility and the subject compound's increased hydrophobicity.

The molecule's structure supports this profile. The large, nonpolar Boc and tosyl groups, along with the methyl ester, create a predominantly lipophilic character, favoring solubility in organic solvents like chlorinated hydrocarbons and esters. The polar ester and sulfonate functionalities are insufficient to grant significant solubility in aqueous media.

Methodologies for Authoritative Solubility Determination

To overcome the lack of public data, researchers must perform their own solubility assessments. The choice of method depends on the stage of development, with high-throughput kinetic assays used for early screening and more rigorous thermodynamic assays for late-stage development.[5][11]

Experimental Workflow for Solubility Assessment

The logical flow for determining the solubility of a compound like this compound involves a tiered approach, starting with rapid screening and progressing to a definitive equilibrium measurement.

Caption: Tiered workflow for solubility determination.

Protocol 1: High-Throughput Kinetic Solubility Assay

Causality: This method is employed in early discovery to rapidly flag compounds with potential solubility liabilities. It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[5] This mimics the conditions of many in vitro biological assays and is valued for its speed, not its precision.[11]

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.[12]

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Aqueous Dilution: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2% and a theoretical compound concentration of 200 µM.[6]

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.[11]

-

Analysis:

-

Nephelometry (Light Scattering): Measure the turbidity of the solution directly in the plate using a nephelometer. Higher scattering indicates lower solubility.[5]

-

Filtration & UV-Vis: Alternatively, filter the contents of each well through a solubility filter plate.[6] Measure the UV absorbance of the clear filtrate and compare it to a standard curve prepared in a DMSO/buffer mixture to quantify the concentration of the dissolved compound.

-

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

Causality: This is the "gold standard" method for determining the true equilibrium solubility, crucial for process chemistry, pre-formulation, and regulatory filings.[13][14] It measures the saturation concentration of a compound in a solvent after a prolonged equilibration period, ensuring the solid and solution phases are in equilibrium.[7]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid is critical to ensure saturation is reached.[13]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4, or an organic solvent) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[11][13] Longer times (48-72 hours) may be necessary and should be validated.

-

Phase Separation: Allow the vials to sit undisturbed for a short period to let heavy solids settle. Then, withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a multi-point calibration curve prepared with the same compound.[7][15] The result is reported in µg/mL or µM.

Practical Implications and Data Interpretation

Kinetic vs. Thermodynamic Solubility

It is critical to understand the distinction between the data generated by these two methods.

Caption: Key differences between Kinetic and Thermodynamic solubility.

Kinetic solubility is often higher than thermodynamic solubility because the brief incubation may not be sufficient for the compound to achieve its most stable, least soluble crystalline form. For process development, the thermodynamic value is the most relevant.

Impact of Physicochemical Properties

-

pH: The subject compound lacks readily ionizable groups in the typical aqueous pH range (2-10), so its solubility is not expected to be significantly pH-dependent.

-

Temperature: Solubility will generally increase with temperature, a factor that can be leveraged during recrystallization procedures.

-

Purity: Impurities can either increase or decrease apparent solubility. Using highly pure material (>97%) is essential for obtaining reliable thermodynamic data.[16]

Conclusion

This compound is a lipophilic molecule with good solubility in common organic solvents and poor predicted solubility in aqueous systems. While quantitative public data is scarce, this guide provides the authoritative experimental frameworks—Kinetic and Thermodynamic assays—required for researchers to generate this critical data in-house. A thorough understanding and precise measurement of solubility are non-negotiable for the successful application of this intermediate in any drug discovery and development pipeline, ensuring process efficiency, reaction reproducibility, and the generation of high-quality data in subsequent biological evaluations.

References

- AxisPharm. Kinetic Solubility Assays Protocol. URL: https://www.axispharm.com/technical-resources/kinetic-solubility-assays-protocol/

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay

- LookChem. Cas 88043-21-4, N-Boc-trans-4-tosyloxy-L-proline methyl ester. URL: https://www.lookchem.com/cas-880/88043-21-4.html

- protocols.io. In-vitro Thermodynamic Solubility. URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-kqdg3p2w8g25/v1

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7148879/

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw9k57gmk/v1

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. URL: https://www.charnwooddiscovery.com/in-vitro-assays/technical-resources/kinetic-solubility/

- United States Biological. CAS 74844-91-0. URL: https://www.usbio.net/products/N1014-41/CAS-74844-91-0

- ChemicalBook. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2207339.htm

- Fisher Scientific. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97%. URL: https://www.fishersci.com/shop/products/n-boc-trans-4-hydroxy-l-proline-methyl-ester-97-thermo-scientific/AC391340050

- Echemi. BOC-trans-4-hydroxy-L-Proline methyl ester 74844-91-0. URL: https://www.echemi.com/products/74844-91-0.html

- Domainex. Thermodynamic Solubility Assay. URL: https://www.domainex.com/biology/in-vitro-assays/dmpk-physicochemical-assays/thermodynamic-solubility-assay

- TCI Chemicals. N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-proline Methyl Ester 74844-91-0. URL: https://www.tcichemicals.com/US/en/p/B3843

- Evotec. Thermodynamic Solubility Assay. URL: https://www.evotec.com/en/asset-download-page/small-molecules/dmpk/thermodynamic-solubility-assay

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. URL: https://labtesting.wuxiapptec.com/services/dmpk/in-vitro-adme-assays/solubility-testing/

- Sigma-Aldrich. N-Boc-trans-4-hydroxy- L -proline methyl ester 97 74844-91-0. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/639737

- BOC Sciences. N-Boc-trans-4-tosyloxy-L-proline methyl ester - (CAS 88043-21-4). URL: https://www.bocsci.com/product/n-boc-trans-4-tosyloxy-l-proline-methyl-ester-cas-88043-21-4-3456882.html

- NUCMEDCOR. N-Boc-trans-4-tosyloxy-L-proline methyl ester. URL: https://www.nucmedcor.com/product/n-boc-trans-4-tosyloxy-l-proline-methyl-ester/

- Cayman Chemical. N-Boc-L-proline Product Information. URL: https://www.caymanchem.com/product/30386/n-boc-l-proline

- ChemicalBook. N-Boc-trans-4-tosyloxy-L-proline methyl ester Product Description. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3456882_EN.htm

Sources

- 2. lookchem.com [lookchem.com]

- 3. NUCMEDCOR. N-Boc-trans-4-tosyloxy-L-proline methyl ester (Custom Volume) [nucmedcor.com]

- 4. 88043-21-4 CAS MSDS (N-Boc-trans-4-tosyloxy-L-proline methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. evotec.com [evotec.com]

- 8. dev.usbio.net [dev.usbio.net]

- 9. N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-proline Methyl Ester | 74844-91-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. N-Boc-trans-4-hydroxy- L -proline methyl ester 97 74844-91-0 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of Key Intermediates for Androgen Receptor Antagonists

Introduction: Targeting the Androgen Receptor in Prostate Cancer

The androgen receptor (AR) is a ligand-activated transcription factor and a critical driver in the progression of prostate cancer.[1][2][3] For decades, androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced prostate cancer. However, the disease inevitably progresses to a state known as castration-resistant prostate cancer (CRPC), where tumors continue to grow despite low levels of circulating androgens.[2][3] This resistance is often driven by AR reactivation through mechanisms like AR gene amplification, mutations, or the expression of ligand-independent splice variants.[1][3]

This realization spurred the development of second-generation non-steroidal AR antagonists, which offer significantly improved potency and specificity over their predecessors.[1][4] Drugs like enzalutamide, apalutamide, and darolutamide have transformed the treatment landscape for CRPC.[1][4] More recently, the emergence of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs), offers a novel strategy to eliminate the AR protein entirely, holding promise to overcome existing resistance mechanisms.[5][6]

The commercial success and therapeutic importance of these agents have placed a significant focus on their efficient and scalable synthesis. At the heart of these complex synthetic routes lie the key intermediates —molecular building blocks whose strategic construction is paramount to the overall efficiency, cost-effectiveness, and purity of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the core intermediates in the synthesis of leading AR antagonists and degraders, offering field-proven insights into their preparation and the chemical logic behind the chosen synthetic strategies.

Part 1: Second-Generation AR Antagonists: The Thiohydantoin Core

A common structural feature of the highly successful AR antagonists enzalutamide and apalutamide is the biaryl thiohydantoin scaffold. This moiety is crucial for their high-affinity binding to the AR ligand-binding domain.[1][7] The synthesis of this core and its precursors represents the central challenge in manufacturing these drugs.

Enzalutamide: Key Intermediates and Synthetic Pathways

Enzalutamide was the first second-generation AR antagonist approved for CRPC.[8][9] Its synthesis has been a subject of extensive research to develop efficient, safe, and scalable manufacturing processes.[8][10][11]

Core Directive: The Isothiocyanate Route

A prevalent strategy for constructing the thiohydantoin ring of enzalutamide involves the reaction of an amine-bearing intermediate with a key isothiocyanate building block.

Key Intermediate 1: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

This electrophilic intermediate is a cornerstone of many enzalutamide syntheses. It is typically prepared from the corresponding amine, 4-amino-2-(trifluoromethyl)benzonitrile. The conversion is often achieved using thiophosgene or a less hazardous equivalent, which reacts with the primary amine to form the isothiocyanate.[8]

Key Intermediate 2: Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

This intermediate contains the second aromatic ring and the precursor to the dimethyl-substituted portion of the thiohydantoin ring. A robust synthesis starts from 4-bromo-2-fluorobenzoic acid.[10][11]

Experimental Protocol: Synthesis of Enzalutamide Precursor (Intermediate 2)

-

Step 1: Esterification. 4-bromo-2-fluorobenzoic acid is esterified, typically using methanol and a catalytic amount of sulfuric acid under reflux, to yield methyl 4-bromo-2-fluorobenzoate.[10][11] This protects the carboxylic acid and provides a stable starting material for the subsequent coupling reaction.

-

Step 2: Ullmann Coupling. The resulting ester undergoes an Ullmann condensation with 2-aminoisobutyric acid. This C-N bond-forming reaction is critical and often catalyzed by copper(I) salts, such as CuCl, in a polar aprotic solvent like DMF.[10][11]

-

Step 3: Amidation. The carboxylic acid of the coupled product is then converted to the final N-methyl amide. This can be a multi-step process involving activation of the acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with methylamine.

Assembly of the Thiohydantoin Ring

The final key step is the cyclization reaction between the two primary intermediates. The amine of Intermediate 2 reacts with the isothiocyanate group of Intermediate 1 to form a thiourea linkage. Subsequent intramolecular cyclization, often promoted by heat or a base, forms the desired thiohydantoin ring, yielding enzalutamide.[8]

Apalutamide: A Structurally Related Antagonist

Apalutamide is another potent AR antagonist that shares the thiohydantoin core with enzalutamide but differs in its aromatic substituents.[1][7] Its synthesis follows a similar logic, relying on the construction of a key thiohydantoin intermediate.

Key Intermediate: 4-(1-carboxycyclobutylamino)-2-fluoro-N-methylbenzamide

One efficient route to apalutamide avoids the use of hazardous reagents like methyl iodide.[12] A central intermediate in this process is formed by the alkylation of 4-halo-2-fluoro-N-methylbenzamide with 1-aminocyclobutane-1-carboxylic acid.[13] This intermediate combines the benzamide portion of the molecule with the cyclobutylamino acid moiety, which will ultimately form part of the spirocyclic hydantoin ring.

Assembly Strategy

The carboxylic acid of this key intermediate is activated and then reacted with an isothiocyanate, such as 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (similar to the enzalutamide synthesis), to construct the final apalutamide molecule.[12][14]

Darolutamide: A Unique Structural Class

Darolutamide possesses a distinct chemical structure compared to enzalutamide and apalutamide, featuring a pyrazole core.[15] This structural difference leads to a distinct synthetic strategy.

Key Intermediates: The Pyrazole Building Blocks

The synthesis of darolutamide hinges on the coupling of two key pyrazole-containing intermediates.

-

(S)-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-bromo-1H-pyrazole-3-carboxamide: This large fragment contains the chiral amine linker and one of the pyrazole rings attached to the substituted phenyl group.

-

A suitable coupling partner: To introduce the final hydroxymethyl group, a boronic acid or ester is often used in a Suzuki coupling reaction.

Assembly via Cross-Coupling

The final C-C bond is typically formed via a palladium-catalyzed Suzuki cross-coupling reaction between the brominated pyrazole of the main fragment and a boronic ester. Subsequent reduction of a precursor group (e.g., an acetyl group) furnishes the required hydroxymethyl functionality.[16][17]

| Drug | Key Intermediate(s) | Key Reaction Type(s) | Typical Yield (Overall) | Ref. |

| Enzalutamide | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile; Amine precursor | Ullmann Coupling, Thiohydantoin formation | 35-41% | [8][10] |

| Apalutamide | 4-(1-Carboxycyclobutylamino)-2-fluoro-N-methylbenzamide | Nucleophilic Alkylation, Thiohydantoin formation | Not widely reported | [12][13] |

| Darolutamide | Substituted pyrazole carboxamide fragments | Amide Coupling, Suzuki Coupling, Reduction | Not widely reported | [15][16] |

Table 1: Comparison of Synthetic Strategies for Second-Generation AR Antagonists.

Part 2: Next-Generation Therapeutics: Androgen Receptor Degraders (ARDs)

AR degraders, particularly PROTACs, represent a paradigm shift from occupancy-based inhibition to event-driven pharmacology.[5] These heterobifunctional molecules induce the degradation of the AR protein by hijacking the cell's ubiquitin-proteasome system.[5][6]

An AR-PROTAC consists of three components:

-

An AR-binding ligand (the "warhead").

-

A linker of optimal length and composition.

-

An E3 ubiquitin ligase-binding ligand .

The synthesis of an ARD involves the preparation of these three modules followed by their sequential coupling.

ARV-110: A Clinical-Stage AR PROTAC

ARV-110 is a well-studied AR degrader that has advanced to clinical trials. Its synthesis provides an excellent case study for the key intermediates involved in ARD construction.

Key Intermediates for ARV-110 Synthesis

-

AR Warhead Intermediate: A derivative of a non-steroidal antiandrogen, often based on the structures of enzalutamide or apalutamide, modified with a functional group (e.g., an alcohol or amine) for linker attachment. For ARV-110, this is an N-((1R,4R)-4-(3-chloro-4-cyanophenoxy)cyclohexyl) moiety.

-

E3 Ligase Ligand Intermediate: This is typically derived from thalidomide or its analogs (like pomalidomide), which recruit the Cereblon (CRBN) E3 ligase. A common intermediate is a pomalidomide derivative with a reactive handle for linker conjugation.

-

Linker Intermediate: A bifunctional chain, often polyethylene glycol (PEG)-based, with orthogonal reactive groups at each end to connect the warhead and the E3 ligand.

Experimental Workflow: General ARD Synthesis

-

Warhead Synthesis: Synthesize the AR-targeting moiety based on known SAR for AR antagonists. Introduce a functional group at a position that does not disrupt AR binding, which will serve as the attachment point for the linker.

-

E3 Ligand Synthesis: Prepare the E3 ligase binder, typically a pomalidomide derivative, with its own linker attachment point.

-

Linker-Warhead Conjugation: React one end of the bifunctional linker with the warhead intermediate. This is often an etherification, amidation, or click chemistry reaction.

-

Final PROTAC Assembly: Couple the linker-warhead intermediate with the E3 ligase ligand intermediate to complete the PROTAC molecule. Purification by chromatography is critical at this stage.

Conclusion and Future Perspectives

The synthesis of androgen receptor antagonists and degraders is a dynamic field of medicinal and process chemistry. For second-generation antagonists like enzalutamide and apalutamide, the efficient construction of the thiohydantoin core from key aromatic intermediates remains a central focus of process optimization, with an emphasis on cost-effective and safer reagents. For structurally unique molecules like darolutamide, palladium-catalyzed cross-coupling reactions are indispensable tools for assembling the complex bi-heteroaryl structure.

Looking forward, the field of AR degraders presents new and exciting synthetic challenges. The modular nature of PROTACs requires sophisticated strategies for the selective and high-yielding conjugation of three distinct components. The development of novel linkers and E3 ligase ligands will continue to drive innovation in this space. Ultimately, the ability of researchers and drug development professionals to master the synthesis of these key intermediates will be pivotal in delivering the next generation of therapies for patients with prostate cancer.

References

- An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). [No Source Provided].

- Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. (n.d.).

- Apalutamide Synthetic Routes. (n.d.). MedKoo Biosciences.

- A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). [No Source Provided].

- Second-Generation Antiandrogens: From Discovery to Standard of Care in Castration Resistant Prost

- Processes and intermediates for the preparation of enzalutamide. (n.d.).

- Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prost

- Novel Strategy of Proxalutamide for the Treatment of Prostate Cancer through Coordinated Blockade of Lipogenesis and Androgen Receptor Axis. (2021). PubMed Central.

- Buchwald–Hartwig amin

- Chiral nonsteroidal affinity ligands for the androgen receptor. 1.

- Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. (n.d.). Journal of Medicinal Chemistry.

- Synthesis process of doramelamine. (n.d.).

- Process for preparing apalutamide. (n.d.).

- Synthesis of a TRPV1 Receptor Antagonist. (n.d.). The Journal of Organic Chemistry.

- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. (n.d.). MDPI.

- What is the mechanism of Proxalutamide?. (2024).

- Dysregulated androgen synthesis and anti-androgen resistance in advanced prost

- Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prost

- An improved and practical route for the synthesis of enzalutamide and potential impurities study. (n.d.).

- Intracrine androgen biosynthesis and drug resistance. (n.d.). OAE Publishing Inc..

- Method for preparing antitumor drug doramemide. (n.d.).

- Proxalutamide. (2026). Grokipedia.

- Rational Second-Generation Antiandrogen Use in Prost

- Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prost

- Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. (2025). American Chemical Society.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Preparation method of enzalutamide intermediate F. (n.d.).

- PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE. (2023).

- Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. (n.d.). ACS Medicinal Chemistry Letters.

- Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. (2020). Organic Process Research & Development.